molecular formula C29H22BrClN2O4 B12011252 [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

Cat. No.: B12011252
M. Wt: 577.8 g/mol
InChI Key: CZAPUZSLQKROAV-VTNSRFBWSA-N
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Description

This compound is a fascinating member of the chemical world. Its systematic name might be a mouthful, but its structure holds promise for various applications. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 4-bromo-2-hydroxybenzaldehyde with 4-chlorophenylhydrazine . The resulting hydrazone intermediate undergoes cyclization with 3-methylbenzoyl chloride to form the target compound.

Reaction Conditions::

    4-bromo-2-hydroxybenzaldehyde: reacts with in an organic solvent (e.g., ethanol or dichloromethane) at room temperature.

  • Cyclization with 3-methylbenzoyl chloride occurs under acidic conditions (e.g., using pyridine or triethylamine as a base).

Industrial Production:: Large-scale production typically involves batch or continuous processes, optimizing yields and minimizing byproducts.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenyl ring can undergo oxidation reactions, yielding various products.

    Substitution: The bromine atom is susceptible to nucleophilic substitution.

    Reduction: Reduction of the carbonyl group may lead to different derivatives.

Common Reagents::

    Bromine: for bromination.

    Hydrazine: for hydrazone formation.

    Thionyl chloride: for acyl chloride synthesis.

Major Products:: The compound’s reactivity results in diverse products, including derivatives with altered substitution patterns or functional groups.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Building block for more complex molecules.

    Medicinal Chemistry: Potential drug candidates.

Biology and Medicine::

    Anticancer Properties: Investigated for its effects on cancer cells.

    Anti-inflammatory Activity: May modulate inflammatory pathways.

Industry::

    Materials Science: Used in polymer chemistry.

    Photovoltaics: As part of organic solar cells.

Mechanism of Action

The compound likely interacts with specific cellular targets, affecting signaling pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While this compound shares features with related molecules, its unique combination of substituents sets it apart. Similar compounds include 4-ethoxybenzoate and 2-methylbenzoate .

Properties

Molecular Formula

C29H22BrClN2O4

Molecular Weight

577.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C29H22BrClN2O4/c1-19-5-4-6-21(15-19)29(35)37-26-14-11-23(30)16-22(26)17-32-33-28(34)25-7-2-3-8-27(25)36-18-20-9-12-24(31)13-10-20/h2-17H,18H2,1H3,(H,33,34)/b32-17+

InChI Key

CZAPUZSLQKROAV-VTNSRFBWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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